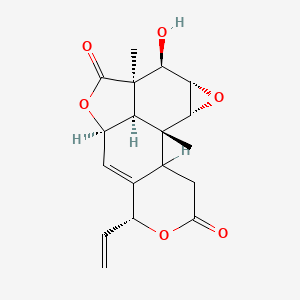

Podolactone E

Description

Structure

3D Structure

Properties

CAS No. |

37070-59-0 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(1R,2R,4S,5R,6R,9R,12R,17R)-12-ethenyl-5-hydroxy-1,6-dimethyl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadec-10-ene-7,14-dione |

InChI |

InChI=1S/C18H20O6/c1-4-9-7-5-10-13-17(2,8(7)6-11(19)22-9)15-12(24-15)14(20)18(13,3)16(21)23-10/h4-5,8-10,12-15,20H,1,6H2,2-3H3/t8?,9-,10-,12+,13-,14+,15+,17-,18-/m1/s1 |

InChI Key |

ANQOYNYNTQZJPI-INRPBURKSA-N |

SMILES |

CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C |

Isomeric SMILES |

C[C@@]12[C@@H]3[C@@H](C=C4[C@H](OC(=O)CC4[C@]3([C@@H]5[C@H]([C@@H]1O)O5)C)C=C)OC2=O |

Canonical SMILES |

CC12C3CC(=O)OC(C3=CC4C1C(C(C5C2O5)O)(C(=O)O4)C)C=C |

Synonyms |

podolactone E |

Origin of Product |

United States |

Natural Sources and Advanced Isolation Methodologies for Podolactone E

Botanical Origins of Podolactone E: Emphasis on Podocarpus Species

The primary sources of this compound are plants belonging to the genus Podocarpus, a large and widely distributed genus of conifers in the family Podocarpaceae. researchgate.netdergipark.org.tr These evergreen trees and shrubs are found predominantly in the Southern Hemisphere, with significant diversity in regions like Australasia, South America, and Southeast Asia. researchgate.netdergipark.org.tr

Research has pinpointed specific species within the Podocarpus genus as key sources of this compound. Notably, Podocarpus neriifolius, a species found in South Asian countries like Nepal and Vietnam, as well as in Eastern China and the Pacific Islands, has been identified as a producer of this compound. nih.govresearchgate.netnih.gov Early studies led to the isolation of this compound from the bark of P. neriifolius. nih.gov More recent phytochemical investigations have also targeted the roots of P. neriifolius for the isolation of various podolactones. nih.govohiolink.edu

Another significant botanical source is Podocarpus nagi, an evergreen tree native to parts of Asia. researchgate.netxml-data.org While this species is a rich source of various nagilactones and other podolactones, this compound has also been identified from its roots. oatext.com The seeds of P. nagi are particularly noted for their concentration of diverse diterpenoids. researchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Botanical Species | Plant Part |

| Podocarpus neriifolius | Bark, Roots nih.govnih.govohiolink.edu |

| Podocarpus nagi | Roots oatext.com |

While the genus Podocarpus is the established botanical source of this compound, the broader class of podolactones has also been discovered in other biological realms. researchgate.net Specifically, some structurally related norditerpenoid dilactones have been isolated from filamentous fungi. researchgate.netresearchgate.net For instance, the fungus Oidiodendron truncatum is known to produce oidiolactones, which share a structural relationship with podolactones. researchgate.netresearchgate.net However, to date, there are no specific reports in the reviewed scientific literature identifying a fungal or other non-plant species as a direct natural source of this compound itself. Fungal biotransformation has been explored as a method to modify related podolactones, suggesting a potential for future biotechnological production, but not as a natural source. ohiolink.edu

Specific Podocarpus Species as Primary Sources (e.g., P. nagi, P. neriifolius)

Contemporary Isolation and Purification Strategies for this compound

The extraction of pure this compound from its natural matrix is a complex process that relies on a combination of modern separation and purification techniques. The low concentration of the target compound within the complex mixture of phytochemicals present in the plant extract necessitates multi-step strategies.

Bioactivity-guided fractionation is a key strategy employed in natural product chemistry to isolate specific active compounds from a complex mixture. nih.govresearchgate.net This approach involves a systematic process of separating the initial crude plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then selected for further separation, a process that is repeated until a pure, active compound is isolated. nih.govup.ac.za

In the context of isolating compounds from Podocarpus species, a crude extract (for example, from the roots of P. neriifolius) is first subjected to solvent-solvent partitioning. nih.govup.ac.za This separates compounds based on their polarity. Each resulting fraction is then tested for a specific biological activity (e.g., cytotoxicity). nih.govrsc.org The fraction exhibiting the highest activity is then subjected to further chromatographic separation to yield pure compounds, including podolactones. nih.gov This targeted approach enhances the efficiency of discovering and isolating compounds like this compound. nih.gov

Table 2: General Steps in Bioactivity-Guided Fractionation

| Step | Description |

| 1. Extraction | The plant material (e.g., roots, bark) is treated with a solvent (e.g., methanol, acetone) to create a crude extract containing a wide range of phytochemicals. nih.govup.ac.za |

| 2. Fractionation | The crude extract is separated into simpler mixtures (fractions) using techniques like liquid-liquid partitioning with solvents of varying polarity. nih.govup.ac.za |

| 3. Bioassay | Each fraction is tested for a specific biological activity. nih.govrsc.org |

| 4. Iterative Purification | The most biologically active fraction is selected and subjected to further, more refined separation techniques, typically various forms of chromatography. nih.govnih.gov |

| 5. Isolation & Structure Elucidation | The process is repeated until a pure bioactive compound is isolated. Its chemical structure is then determined using spectroscopic methods like NMR and mass spectrometry. up.ac.za |

Chromatography is the cornerstone of purification in natural product chemistry. mdpi.comjsmcentral.org The isolation of this compound from plant extracts involves a series of chromatographic steps to separate it from other closely related compounds. researchgate.netnih.gov

Initially, column chromatography is often used for the coarse separation of the bioactive fractions obtained from solvent partitioning. up.ac.za This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through the column. up.ac.za

For finer purification, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. jsmcentral.org HPLC offers high resolution and sensitivity, allowing for the separation of structurally similar compounds within a complex mixture. It is frequently used in the final stages of purification to obtain highly pure this compound. nih.govresearchgate.net

Other advanced chromatographic techniques that play a role in natural product isolation include centrifugal partition chromatography (CPC) , which uses liquid-liquid partitioning, and various hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) , which combines the separation power of chromatography with the identification capabilities of mass spectrometry, aiding in the rapid identification of compounds in fractions. chromatographyonline.comresearchgate.net

Comprehensive Structural Characterization and Elucidation of Podolactone E

Application of Nuclear Magnetic Resonance Spectroscopy in Podolactone E Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound, providing detailed insights into its carbon-hydrogen framework.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C) for Core Structure

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, have been instrumental in defining the fundamental structure of this compound. The ¹H NMR spectrum reveals the chemical environment of each proton, including their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values), which provides information about neighboring protons. Similarly, the ¹³C NMR spectrum identifies all non-equivalent carbon atoms within the molecule. bhu.ac.in The chemical shifts in both spectra are indicative of the functional groups and the electronic environment of the nuclei. For instance, the analysis of ¹H and ¹³C NMR spectra of compounds structurally similar to this compound has allowed for the assignment of all protons to their corresponding carbons. researchgate.net

Table 1: Representative ¹H NMR Data for a Podolactone-type Core Structure Note: This table is a generalized representation based on data for similar podolactones and may not reflect the exact values for this compound.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 3.26 | d | 4.5 |

| H-2 | 3.37 | m | |

| H-3α | 2.21 | dd | 2.0, 15.0 |

| H-3β | 1.73 | dd | 1.0, 15.0 |

| H-5 | 1.80 | d | 5.0 |

| H-6 | 4.75 | dd | 5.0, 1.2 |

| H-7 | 5.23 | d | 1.2 |

| H-11 | 6.19 | s | |

| H-14 | 4.89 | s | |

| H-16a | 3.40 | d | 13.5 |

| H-16b | 3.76 | d | 13.5 |

| H-17 | 1.86 | s | |

| H-18 | 1.29 | s |

Table 2: Representative ¹³C NMR Data for a Podolactone-type Core Structure Note: This table is a generalized representation based on data for similar podolactones and may not reflect the exact values for this compound.

| Carbon | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

|---|---|---|

| C-1 | ~40 | CH |

| C-2 | ~63-71 | CH |

| C-3 | ~34-38 | CH₂ |

| C-4 | ~39 | C |

| C-5 | ~45 | CH |

| C-6 | ~75 | CH |

| C-7 | ~85 | CH |

| C-8 | ~140 | C |

| C-9 | ~120 | C |

| C-10 | ~42 | C |

| C-11 | ~150 | CH |

| C-12 | ~175 | C=O |

| C-13 | ~80 | C |

| C-14 | ~70 | CH |

| C-15 | ~40 | CH |

| C-16 | ~60 | CH₂ |

| C-17 | ~25 | CH₃ |

| C-18 | ~28 | CH₃ |

| C-19 | ~170 | C=O |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques have been crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.edu This is fundamental for tracing out the spin systems within the rings and side chains of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each proton to its attached carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range couplings between protons and carbons (typically over two to three bonds), providing critical information for connecting different structural fragments and piecing together the entire carbon skeleton. sdsu.edu For example, HMBC can be used to establish the linkages between different rings and the positions of substituents. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for deducing the spatial arrangement of atoms and functional groups.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) has played a vital role in determining the molecular formula and probing the structural details of this compound through fragmentation analysis. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of this compound, leading to its exact molecular formula. csic.es This is a critical step in the identification of a new natural product.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern. The analysis of these fragmentation pathways offers valuable insights into the connectivity of the molecule, as the fragmentation often occurs at weaker bonds or results in the loss of stable neutral molecules. libretexts.orgresearchgate.net This information complements the data obtained from NMR spectroscopy to confirm the proposed structure.

X-ray Crystallography for Absolute Configuration Determination of this compound

While NMR and MS can define the connectivity and relative stereochemistry, X-ray crystallography provides the definitive method for determining the absolute configuration of a chiral molecule like this compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net The determination of the absolute configuration is crucial for understanding the molecule's biological activity, as enantiomers can have vastly different physiological effects. mit.edu For complex natural products, obtaining a suitable crystal for X-ray analysis is a significant achievement that provides unequivocal structural proof. acs.org

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques for elucidating the structure of natural products like this compound. IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netresearchgate.netrsc.org Each functional group has a characteristic absorption frequency, providing a molecular "fingerprint". rsc.org UV-Vis spectroscopy provides information about conjugated systems (chromophores) by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. researchgate.netacs.org The wavelength of maximum absorption (λmax) is characteristic of a specific chromophore. academie-sciences.fr

This compound, a type B podolactone, possesses several key functional groups that give rise to distinct spectroscopic signals. researchgate.netclockss.org Its structure contains a δ-lactone, an α,β-unsaturated γ-lactone, an epoxide ring, and hydroxyl groups. The identification of these groups is crucial for confirming the molecule's identity.

The α,β-unsaturated γ-lactone moiety acts as the primary chromophore in this compound. This conjugated system is responsible for the characteristic UV absorption. Type B podolactones, defined by their 7α,8α-epoxy-9(11)-enolide structure, typically exhibit a UV absorption maximum (λmax) in the range of 217-220 nm. clockss.orgrsc.org This absorption corresponds to a π → π* electronic transition within the conjugated enolide system. academie-sciences.fr

The IR spectrum provides more detailed information about the various functional groups. The presence of two different lactone rings (γ- and δ-lactones) results in strong carbonyl (C=O) stretching absorptions. The α,β-unsaturated γ-lactone typically shows a carbonyl absorption around 1720 cm⁻¹, while the saturated δ-lactone appears at a higher wavenumber, often near 1780 cm⁻¹. rsc.org The C=C double bond of the enolide system gives a characteristic stretching vibration around 1645 cm⁻¹. rsc.org Other important absorptions include a broad band for the hydroxyl (-OH) group due to hydrogen bonding, typically in the 3500-3200 cm⁻¹ region, and signals corresponding to C-O stretching of the lactones, epoxide, and alcohol moieties in the 1300-1000 cm⁻¹ fingerprint region. libretexts.orgmdpi.com

The table below summarizes the expected spectroscopic data for this compound based on its structural class and analysis of closely related compounds.

Table 1: Spectroscopic Data for the Identification of Functional Groups and Chromophores in this compound

| Spectroscopic Technique | Structural Feature / Functional Group | Characteristic Absorption / Signal | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | α,β-Unsaturated γ-lactone (Chromophore) | λmax ≈ 217-220 nm | clockss.orgrsc.org |

| Infrared (IR) Spectroscopy | δ-Lactone (C=O stretch) | ~1780 cm⁻¹ | rsc.org |

| α,β-Unsaturated γ-lactone (C=O stretch) | ~1720 cm⁻¹ | rsc.org | |

| Alkene (C=C stretch of enolide) | ~1645 cm⁻¹ | rsc.org | |

| Hydroxyl (-OH stretch) | ~3500-3200 cm⁻¹ (broad) | libretexts.orgmdpi.com |

Computational Chemistry and Density Functional Theory (DFT) in Structural Validation

In modern natural product chemistry, computational methods are indispensable for validating complex molecular structures determined by spectroscopic techniques. Density Functional Theory (DFT) is a powerful quantum-mechanical method widely used for this purpose. synopsys.commdpi.com DFT provides a favorable balance between computational cost and accuracy, allowing for the precise calculation of molecular properties such as total energy, electron density, and molecular structure. mdpi.com

For a molecule like this compound, with its rigid polycyclic system and multiple stereocenters, DFT can be used to corroborate the proposed structure. The process involves creating a theoretical model of the molecule and optimizing its geometry to find the most stable, lowest-energy conformation. academie-sciences.fr Once the optimized structure is obtained, various spectroscopic parameters can be calculated and compared directly with experimental data.

For instance, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. academie-sciences.frresearchgate.net A strong correlation between the calculated IR spectrum and the experimental one provides compelling evidence for the correctness of the assigned structure. Any significant discrepancies might suggest an alternative structure or stereochemistry.

Furthermore, DFT is highly effective in predicting other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with the experimental 1H and 13C NMR data is one of the most rigorous methods for structural validation, helping to confirm atomic connectivity and relative stereochemistry.

While specific DFT studies for the structural validation of this compound are not extensively reported in the literature, the methodology is a standard and crucial step in the characterization of complex diterpenoids. academie-sciences.fr The application of DFT would allow researchers to assess different possible isomers and stereoisomers, ultimately confirming the intricate three-dimensional architecture of this compound that was initially proposed based on experimental spectroscopic evidence.

Table 2: Application of DFT in the Structural Validation of this compound

| Computational Step | Purpose | Outcome | Reference |

|---|---|---|---|

| Geometry Optimization | To find the lowest energy (most stable) 3D conformation of the molecule. | A precise 3D model of this compound. | academie-sciences.fr |

| Frequency Calculation | To predict the vibrational modes of the molecule. | A theoretical IR spectrum for comparison with experimental data. | academie-sciences.frresearchgate.net |

| NMR Shielding Calculation | To predict the chemical shifts for 1H and 13C nuclei. | A theoretical NMR spectrum to validate atomic connectivity and stereochemistry. | academie-sciences.fr |

| Energy Comparison | To determine the relative stability of potential isomers or stereoisomers. | Confirmation of the most plausible structure among several possibilities. | mdpi.com |

Biosynthetic Pathways and Precursor Studies of Podolactone E

Elucidation of Vegetal Biosynthetic Routes to Podolactone E

The primary source of this compound is plants of the Podocarpus genus, where it is synthesized through a complex series of enzymatic reactions. researchgate.net The biosynthetic pathway originates from common isoprenoid precursors and involves the formation of a diterpene skeleton, which is then elaborately modified to yield the final lactone structure.

Role of Diterpene Precursors (e.g., Communic Acids)

The biosynthesis of this compound in plants begins with the universal precursors for terpenoids, which are derived from the isoprenoid pathway. dokumen.pub A key class of intermediates in the formation of the podolactone skeleton are labdane-type diterpenes, with communic acids being specifically implicated as crucial precursors. nih.govmdpi.comnih.govresearchgate.net These diterpenes provide the fundamental carbon framework that undergoes a series of cyclizations and oxidative modifications to form the characteristic four-ring system of podolactones. nih.govresearchgate.net The use of communic acids as starting materials has been demonstrated in the chemical synthesis of various bioactive compounds, including podolactone herbicides, highlighting their role as key chirons (chiral building blocks) in these synthetic routes. nih.govmdpi.comnih.govresearchgate.net

Table 1: Key Diterpene Precursors in Podolactone Biosynthesis

| Precursor Class | Specific Example | Role in Biosynthesis |

| Labdane Diterpenes | Communic Acids | Provide the foundational carbon skeleton for the podolactone structure. nih.govmdpi.comnih.govresearchgate.net |

Enzymatic Transformations and Key Intermediates

The conversion of diterpene precursors like communic acids into this compound involves a cascade of enzymatic reactions. nih.gov While the complete enzymatic sequence is still under investigation, key transformations are known to include oxidations, cyclizations, and lactonizations. These reactions are catalyzed by specific enzymes that ensure the high stereoselectivity observed in the final product.

One of the critical steps is the formation of the γ-lactone and δ-lactone rings that are characteristic of the podolactone structure. This process, known as bislactonization, has been a focus of synthetic efforts and is believed to be enzymatically controlled in nature. nih.govacs.orgresearchgate.net The enzymes involved are likely to be highly specific oxidases, such as cytochrome P450 monooxygenases, which are known to be involved in the hydroxylation and subsequent cyclization reactions in terpenoid biosynthesis. nih.gov The study of these enzymatic transformations is essential for understanding the precise mechanisms that lead to the formation of the complex and biologically active this compound molecule.

Investigation of Fungal Biosynthetic Pathways for this compound Analogs

Interestingly, compounds structurally related to podolactones, known as podolactone analogs, have also been isolated from filamentous fungi. researchgate.netacs.org This discovery has opened up a new avenue of research into the biosynthesis of these compounds, as fungal pathways may offer more accessible routes for production. Fungi are known to possess diverse biosynthetic gene clusters (BGCs) that are responsible for the production of a wide array of secondary metabolites. nih.govnih.govresearchgate.netresearchgate.net

The fungal biosynthetic pathways for podolactone analogs are thought to proceed through different intermediates and enzymatic machinery compared to plants. researchgate.net Research in this area involves identifying the specific BGCs responsible for the synthesis of these analogs. By using techniques like metabologenomics, which combines metabolomic and genomic data, scientists can link the production of specific compounds to the genes that encode their biosynthetic enzymes. nih.gov This approach has the potential to uncover novel enzymes and pathways that could be harnessed for the production of podolactone analogs with interesting biological activities.

Chemoenzymatic and Metabolic Engineering Approaches to Podolactone Production

The low natural abundance of this compound and the complexity of its total chemical synthesis have driven the exploration of alternative production strategies. Chemoenzymatic and metabolic engineering approaches are at the forefront of these efforts, aiming to develop more efficient and sustainable methods for producing podolactones. rpi.eduresearchgate.net

Metabolic engineering, on the other hand, involves the modification of the genetic and regulatory processes within a host organism, such as a bacterium or yeast, to optimize the production of a desired compound. rpi.edursc.org By introducing the genes for the biosynthetic pathway of podolactones into a suitable host, it may be possible to create a "cell factory" for their production. This approach requires a thorough understanding of the biosynthetic pathway and the enzymes involved. While still in the research phase for podolactones, metabolic engineering holds significant promise for the large-scale and sustainable production of these valuable compounds in the future. researchgate.netnih.gov

Synthetic Strategies and Derivatization of Podolactone E and Its Analogs

Total Synthesis of Podolactone E and Related Norditerpenoid Lactones

The total synthesis of this compound and its congeners is a significant undertaking in organic synthesis, characterized by the challenge of assembling a densely functionalized and stereochemically complex tetracyclic framework. These molecules feature a rigid, cage-like structure with multiple contiguous stereocenters and a signature γ-lactone ring, necessitating the use of sophisticated and efficient synthetic methodologies.

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex molecules like this compound, involving the deconstruction of the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.comslideshare.netias.ac.inub.edu For podolactones, a common retrosynthetic approach involves the disconnection of the tetracyclic core into more manageable precursors. For instance, the synthesis of A-ring-functionalized podolactones has been approached by retrosynthetically cleaving the molecule into a bicyclic intermediate, which can be constructed from an acyclic precursor. A key forward reaction in this strategy is the radical cyclization to form the bicyclic system. austinpublishinggroup.com

Key reaction methodologies that are central to the synthesis of the podolactone skeleton include:

| Reaction Type | Description |

| Radical Cyclization | Mn(III)-mediated radical cyclizations are employed to construct the bicyclic core of podolactones from acyclic precursors. austinpublishinggroup.com |

| Palladium-Catalyzed Bislactonization | A crucial step in forming the tetracyclic podolactone skeleton from a conjugated diene intermediate, mediated by Pd(II) complexes. researchgate.net |

| Diels-Alder Reaction | A powerful cycloaddition reaction utilized in the synthesis of related norditerpenoid lactones to establish the core ring system with stereocontrol. |

| Intramolecular Alkoxy Radical-Mediated Functionalization | This methodology has been used to establish the D-ring of the nagilactone system, a closely related class of compounds. |

Stereoselective and Regioselective Synthetic Routes

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of this compound, as its biological activity is intrinsically linked to its three-dimensional structure.

Stereoselective Routes: Achieving the correct stereoisomer is a primary challenge. Synthetic strategies often employ stereoselective reactions to control the configuration of newly formed chiral centers. For example, in the synthesis of related monoterpenes, an iodolactonization reaction was used to install a hydroxyl group with the required cis stereochemistry. wikipedia.orgorganic-chemistry.org The stereochemical outcome of reactions can be directed by existing stereocenters within the molecule, a concept known as substrate control. wikipedia.org

Regioselective Routes: Regioselectivity, the control over the site of bond formation, is also critical. A notable example is the 1,4-regioselective oxidation of a conjugated diene in the presence of Pd(II) complexes to form the tetracyclic podolactone skeleton. austinpublishinggroup.com This highlights the importance of catalyst control in directing the reaction to the desired position. The synthesis of oidiolactone C, a related podolactone, from trans-communic acid also showcases regio- and stereoselective oxidation as a key step. researchgate.net

Semi-Synthesis of this compound Derivatives from Natural Precursors

Given the often lengthy and low-yielding nature of total synthesis, semi-synthesis from more abundant natural precursors offers a more practical route to obtaining this compound derivatives. wikipedia.org This approach leverages the existing complex scaffold of a related natural product, thereby reducing the number of synthetic steps required.

While specific details on the semi-synthesis of this compound from inuchinenolide B are not extensively documented in the reviewed literature, the general principle of using structurally similar natural products is a well-established strategy in natural product chemistry. For instance, the synthesis of various podolactones has been achieved starting from readily available natural diterpenes like trans-communic acid. researchgate.net This approach is invaluable for producing a range of derivatives for biological evaluation.

Design and Preparation of Novel this compound Analogs for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is essential for elucidating the structural features responsible for its biological activity. These structure-activity relationship (SAR) studies guide the design of new analogs with potentially enhanced potency or improved pharmacokinetic properties. researchgate.netunc.eduorganic-chemistry.orgmdpi.comresearchgate.netnih.gov

Chemical Modification Strategies

The design of novel analogs involves targeted chemical modifications at various positions on the podolactone scaffold. SAR studies on related norditerpenoid lactones have provided insights into which parts of the molecule are crucial for activity. For example, studies on a series of podocarpic acid derivatives involved modifications such as the substitution of electron-withdrawing groups on the aromatic C-ring. austinpublishinggroup.com For other classes of natural products, common modification strategies include altering substituents on key rings, derivatizing hydroxyl groups, and modifying core heterocyclic structures to explore the chemical space and understand the impact on biological function. nih.gov

Palladium-Catalyzed Reactions in Podolactone Skeleton Formation

Palladium-catalyzed reactions are powerful tools in modern organic synthesis and have been instrumental in the construction of the podolactone skeleton. organic-chemistry.orgacs.orgnih.govnih.govmdpi.com Their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions and with high selectivity makes them particularly suitable for complex molecule synthesis.

A key application in the synthesis of podolactones is the palladium(II)-catalyzed bislactonization of a conjugated diene intermediate, which efficiently constructs the tetracyclic core. researchgate.net This reaction proceeds via a 1,4-regioselective oxidation mechanism. Furthermore, palladium-catalyzed elimination of allylic trifluoroacetates has been used as a key step in the formation of the conjugated diene precursors required for the bislactonization. These examples underscore the pivotal role of palladium catalysis in enabling the synthesis of this complex class of natural products and their analogs.

Mechanistic Biological Activities and Molecular Pharmacology of Podolactone E

Anti-Proliferative and Cytostatic Mechanisms of Podolactone E

The eukaryotic cell cycle is a tightly controlled series of events that leads to cell division, consisting of four main phases: G1, S, G2, and M. bio-rad-antibodies.commhmedical.com Checkpoints at critical transitions, such as the G2/M checkpoint, ensure the fidelity of this process by monitoring for DNA damage and proper completion of the preceding phase before allowing entry into mitosis. bio-rad-antibodies.comlumenlearning.com

This compound has been shown to perturb the normal progression of the cell cycle, specifically by inducing arrest at the G2/M phase. researchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting their proliferation. For instance, studies on CNE-2R cells demonstrated that treatment with a Podocarpus neriifolius extract containing this compound resulted in a significant accumulation of cells in the G2/M phase. researchgate.net This G2/M arrest is a crucial aspect of its cytostatic activity, effectively halting the reproductive cycle of cancer cells. ginekologiaipoloznictwo.comresearchgate.net The G2/M checkpoint is a critical control point, ensuring that DNA replication is complete and any damage is repaired before the cell divides. wikipedia.org

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | Key Finding | Reference |

|---|---|---|---|

| CNE-2R | Podocarpus neriifolius extract (containing this compound) | Arrested cells in the G2/M phase | researchgate.net |

Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. nih.govnih.gov It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. wikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of enzymes called caspases. nih.govantibodiesinc.com

This compound is a potent inducer of apoptosis. researchgate.netresearchgate.net Research has indicated that low doses of this compound can induce early apoptosis in KB cells. researchgate.net Early apoptosis is characterized by events such as the externalization of phosphatidylserine (B164497) on the cell membrane and the activation of initiator caspases, without visible signs of cell death. nih.govbio-rad-antibodies.com The induction of apoptosis by this compound is a key component of its anticancer activity, leading to the elimination of malignant cells. researchgate.net The process can be triggered by various stimuli, including DNA damage, which can activate the intrinsic pathway. promega.de The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including the key executioner caspase-3. nih.govwikipedia.org

Cell Cycle Regulation and Arrest Induction (e.g., G2/M Phase)

Molecular Interactions and Signaling Pathway Modulation by this compound

The biological effects of this compound are rooted in its interactions with specific molecules and its ability to modulate critical intracellular signaling pathways. These interactions disrupt normal cellular functions and contribute to its anti-proliferative and pro-apoptotic activities.

Protein synthesis, or translation, is a fundamental process for all living cells, and its inhibition can have profound effects on cell growth and survival. biomol.comnih.gov this compound has been firmly established as an inhibitor of protein synthesis in cancer cells. xml-data.org This inhibition is dose-dependent and affects the synthesis of various short-lived proteins. xml-data.org The mechanism is thought to involve the ribosome, the cellular machinery responsible for protein synthesis. xml-data.orgbiomol.com While the precise binding site of this compound on the ribosome is not as well-defined as its analogue, Nagilactone C, which binds to the 60S ribosomal subunit, its inhibitory effect on protein synthesis is a key aspect of its mechanism of action. xml-data.org This inhibition of translation can lead to a cellular stress response, known as ribotoxic stress, which can activate downstream signaling pathways. xml-data.org

Kinases are enzymes that play crucial roles in cell signaling by adding phosphate (B84403) groups to other proteins. The dysregulation of kinase activity is a common feature of cancer. It has been postulated that this compound may inhibit the activity of certain protein kinases, including RIOK2 and JAK2. xml-data.orgresearchgate.net

The Janus kinase (JAK) family, including JAK2, are non-receptor tyrosine kinases that are essential for signaling by cytokine receptors. frontiersin.org They are involved in processes such as cell growth, proliferation, and differentiation. nih.gov The JAK/STAT pathway is a critical signaling cascade, and its constitutive activation, often due to mutations in JAK2, is implicated in various cancers, particularly myeloproliferative neoplasms. openaccessjournals.com The potential inhibition of JAK2 by this compound suggests a mechanism by which it could interfere with these oncogenic signaling pathways. xml-data.org

The Activator Protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comnih.gov AP-1 is typically a dimer composed of proteins from the Jun and Fos families. nih.gov The c-Jun N-terminal kinases (JNKs) are a group of mitogen-activated protein kinases (MAPKs) that can activate AP-1 by phosphorylating c-Jun. scientificarchives.com

The JNK/c-Jun axis has been identified as a key upstream regulator that mediates the action of Nagilactone E, a closely related compound. xml-data.org It is suggested that the inhibition of protein synthesis by these compounds induces a ribotoxic stress response, which in turn activates the JNK pathway. xml-data.org This activation of the JNK/c-Jun axis is implicated in the antitumor activity of these natural products. xml-data.orgresearchgate.net The sustained activation of JNK is often associated with the induction of apoptosis.

Table 2: Molecular Targets and Pathway Modulation by this compound

| Molecular Target/Pathway | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| Protein Synthesis | Inhibition | Induces ribotoxic stress, halts cell growth | xml-data.org |

| RIOK2 | Postulated Inhibition | Disruption of cellular processes | xml-data.orgresearchgate.net |

| JAK2 | Postulated Inhibition | Interference with oncogenic signaling | xml-data.orgresearchgate.net |

| AP-1 (JNK/c-Jun axis) | Modulation/Activation | Induction of apoptosis | xml-data.orgresearchgate.net |

Influence on the Raf/MEK/ERK Signaling Cascade

The Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the cell's nucleus. wikipedia.org This pathway plays a crucial role in regulating cellular processes like proliferation and differentiation. frontiersin.org The cascade begins with the activation of a receptor tyrosine kinase, which in turn activates the small GTPase Ras. mdpi.com Activated Ras then sequentially activates the kinases Raf, MEK (MAPK/ERK Kinase), and finally ERK (extracellular signal-regulated kinase). wikipedia.orgmdpi.com Activated ERK can then move to the nucleus to phosphorylate transcription factors, which control the expression of genes involved in cell growth. aging-us.com

Hyperactivation of the Raf/MEK/ERK signaling cascade is a known driver in the development and progression of several types of cancer, including melanoma, non-small cell lung cancer, and colorectal carcinoma. frontiersin.org Mutations in the genes encoding components of this pathway, particularly RAS and RAF, can lead to its continuous activation, promoting uncontrolled cell proliferation and tumor growth. frontiersin.orgaging-us.com Consequently, the proteins in this pathway, such as Raf and MEK, have become significant targets for the development of cancer therapies. aging-us.com While there is extensive research on inhibitors targeting this pathway, specific studies detailing the direct influence of this compound on the Raf/MEK/ERK signaling cascade are not prominently available in the reviewed literature. However, the pathway's established role in cell migration and epithelial-to-mesenchymal transition (EMT) suggests a potential area for future investigation regarding this compound's mechanisms.

Anti-Migratory and Anti-Invasive Effects of this compound

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.govmdpi.com This process often involves the epithelial-to-mesenchymal transition (EMT), where stationary epithelial cells acquire migratory and invasive properties, becoming more like mesenchymal cells. bmbreports.orgwikipedia.org A key event in EMT is the loss of E-cadherin, a protein crucial for cell-cell adhesion, and the gain of mesenchymal markers like N-cadherin. mdpi.combmbreports.org This transition is regulated by a network of transcription factors, including Snail, Slug, and Twist. bmbreports.org

While direct studies on this compound's anti-migratory and anti-invasive effects are limited in the provided search results, the compound's known biological activities in other contexts suggest potential mechanisms. For instance, the modulation of signaling pathways that are also involved in cell migration could be a plausible avenue of action. Natural compounds have been shown to inhibit cancer cell migration and invasion by interfering with processes like EMT. mdpi.com For example, the diarylheptanoid derivative platyphyllenone (B143735) has been shown to suppress oral cancer metastasis by increasing E-cadherin expression and inhibiting the MAPK signaling pathway, demonstrating the potential for natural products to target these metastatic processes. mdpi.com

Epithelial-to-Mesenchymal Transition (EMT) is a cellular program that is essential during embryonic development and wound healing, but it can be hijacked by cancer cells to facilitate metastasis. wikipedia.org During EMT, epithelial cells lose their characteristic polarity and tight cell-cell junctions, acquiring a more migratory and invasive mesenchymal phenotype. mdpi.comwikipedia.org This transition involves the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and vimentin. bmbreports.org Several signaling pathways and transcription factors, including TGF-β, Wnt, Snail, Slug, and Twist, are known to be key inducers of EMT. bmbreports.orgwikipedia.org

The potential of natural compounds to inhibit EMT is an active area of cancer research. mdpi.com For example, ovalitenone has been shown to suppress EMT in lung cancer cells by decreasing the levels of N-cadherin, snail, and slug, while increasing E-cadherin. nih.govmdpi.com This effect was linked to the suppression of the AKT/mTOR signaling pathway. nih.govmdpi.com While the direct effects of this compound on EMT have not been explicitly detailed in the available literature, its known growth-inhibitory properties in plants and its potential to interact with fundamental cellular signaling pathways suggest that investigating its role in blocking EMT could be a valuable area for future research.

Immunomodulatory Potential of this compound

The immune system plays a critical role in identifying and eliminating cancer cells. However, tumors can develop mechanisms to evade immune surveillance. One such mechanism involves the programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1). frontiersin.orgnih.gov PD-L1 expressed on the surface of cancer cells can bind to PD-1 on activated T-cells, delivering an inhibitory signal that suppresses the T-cell's anti-tumor activity. frontiersin.orgnih.gov Blocking the PD-1/PD-L1 interaction with immunotherapy drugs, known as immune checkpoint inhibitors, can restore the immune system's ability to attack cancer cells. frontiersin.org

The expression of PD-L1 on tumor cells is a key factor in immune evasion. frontiersin.org High levels of PD-L1 are often associated with a poorer prognosis in several cancers. nih.gov The regulation of PD-L1 expression is complex and can be influenced by various signaling pathways within the cancer cell, including oncogenic pathways. frontiersin.org For example, in triple-negative breast cancer, WNT signaling has been shown to modulate PD-L1 expression in the cancer stem cell compartment. nih.gov

While there is no direct evidence from the provided search results to suggest that this compound modulates the PD-L1 immune checkpoint, the interplay between cellular signaling and PD-L1 expression opens up the possibility that natural compounds could have such immunomodulatory effects. Further research would be necessary to determine if this compound can influence the expression of PD-L1 or other immune checkpoint molecules, thereby potentially enhancing the anti-tumor immune response.

Allelopathic and Plant Growth Regulatory Mechanisms of this compound

Allelopathy refers to the chemical inhibition of one plant by another, due to the release of growth-inhibiting substances into the environment. sinica.edu.tw These substances, known as allelochemicals, can affect various physiological processes in the target plant, including germination, growth, and photosynthesis. notulaebiologicae.ro this compound is recognized as a potent plant growth inhibitor with allelopathic properties. researchgate.net

One of the key mechanisms of this compound's allelopathic activity is its ability to interfere with pigment biosynthesis. Specifically, this compound has been shown to inhibit the biosynthesis of both chlorophyll (B73375) and its precursor, δ-aminolevulinic acid (ALA), in barley (Hordeum vulgare). researchgate.net The reduction in chlorophyll content is a common effect of allelochemicals and can be caused by either blocking the biosynthetic pathway or stimulating chlorophyll degradation. dergipark.org.tr

Interactive Data Table: Effects of this compound and Related Compounds

| Compound/Substance | Organism/Cell Line | Observed Effect | Reference(s) |

| This compound | Hordeum vulgare (Barley) | Inhibited the biosynthesis of δ-aminolevulinic acid and chlorophyll. | researchgate.net |

| This compound | Not specified | Inhibited auxin transport. | researchgate.net |

| Podolactone A | Lolium temulentum | Decreased the number of mature spikelets. | researchgate.net |

| Podolactone A | Barley | Counteracted the promotive effects of gibberellic acid. | researchgate.net |

| Podolactone A | Germinating Barley | Inhibited α-amylase induction. | researchgate.net |

| Podolactone A | Etiolated Barley Leaves | Reduced chlorophyll formation. | researchgate.net |

| Platyphyllenone | Human Oral Cancer Cells | Inhibited motility, migration, and invasion; increased E-cadherin expression. | mdpi.com |

| Ovalitenone | Lung Cancer Cells (H460, A549) | Suppressed EMT by decreasing N-cadherin, snail, and slug, and increasing E-cadherin. | nih.govmdpi.com |

Effects on Auxin-Induced Growth and Proton Efflux

This compound has been identified as an inhibitor of plant growth, particularly interfering with processes stimulated by the plant hormone auxin. researchgate.netdntb.gov.ua Research has shown that podolactone-type inhibitors can suppress auxin-induced growth. researchgate.net Specifically, this compound, along with Lycoricidinol, has been observed to inhibit auxin transport. researchgate.net This interruption of auxin flow is a key mechanism by which it exerts its growth-inhibitory effects.

Furthermore, these inhibitors have been shown to completely suppress auxin-induced proton efflux at concentrations as low as 10 μM for related compounds, a critical process for cell wall loosening and subsequent cell expansion. researchgate.netresearchgate.net While some podolactone-type inhibitors only partially inhibit fusicoccin-induced growth and proton efflux, the complete suppression of auxin-induced proton efflux highlights a specific interaction with the auxin signaling pathway. researchgate.netresearchgate.net Importantly, these inhibitory effects occur without altering the plant's ATP levels, suggesting the mechanism is not due to a general metabolic disruption. researchgate.netresearchgate.net

Impact on Plant Cell Expansion and Division (e.g., Cortical Microtubule Alteration)

The inhibitory effects of this compound extend to the fundamental processes of plant cell expansion and division. austinpublishinggroup.comcapes.gov.br Podolactones, as a class of compounds, are recognized for their strong inhibition of these cellular activities. austinpublishinggroup.com This is, in part, attributed to their ability to induce alterations in cortical microtubules. researchgate.netmdpi.com

Enzyme Inhibition Studies: this compound as a Potential Inhibitor (e.g., acetylcholinesterase)

While much of the research on this compound has focused on its effects on plant growth, studies have begun to explore its potential as an enzyme inhibitor in other biological systems. One area of investigation is its activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. dergipark.org.tr

In Vitro Enzymatic Assays

In vitro enzymatic assays are a primary method for screening and characterizing the inhibitory potential of compounds like this compound against specific enzymes. While direct in vitro assay data for this compound is not extensively detailed in the provided search results, the methodology is well-established for related compounds and in the broader field of enzyme inhibition. ffhdj.comms-editions.clnih.gov These assays typically involve incubating the enzyme (e.g., acetylcholinesterase) with its substrate and the potential inhibitor. researchgate.net The rate of the enzymatic reaction is measured, often through a colorimetric change, and compared to a control without the inhibitor. ffhdj.com This allows for the determination of the inhibitor's potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). ms-editions.cl Studies on other podolactones, such as Podolactone B, have utilized these approaches to assess their potential as AChE inhibitors. dergipark.org.trresearchgate.net

Computational Docking and Molecular Dynamics Simulations

To complement experimental assays, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the interaction between a ligand, such as a podolactone, and its target enzyme at a molecular level. dergipark.org.trdergipark.org.trresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. dergipark.org.trdergipark.org.tr For instance, studies on Podolactone B have used molecular docking to investigate its binding to human acetylcholinesterase. dergipark.org.trresearchgate.net The results of such studies provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the compound and the active site of the enzyme. dergipark.org.tr

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the protein-ligand complex over time, assessing its stability and the conformational changes that may occur. researchgate.netnih.gov These simulations can confirm the stability of hydrogen bonds identified in docking studies and provide a deeper understanding of the interaction's strength and specificity. dergipark.org.tr For example, the analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) in MD simulations helps to understand the structural stability of the complex. dergipark.org.tr Binding free energy calculations, such as those using the MM-PBSA method, can further quantify the binding affinity. dergipark.org.trresearchgate.net

Structure Activity Relationship Sar Studies of Podolactone E and Its Derivatives

Identification of Key Structural Features for Enhanced Biological Potency

The foundation of Podolactone E's biological activity lies in its core norditerpenoid dilactone skeleton, which consists of a fused 6/6/6/5 ABCD-ring system. researchgate.net This rigid framework includes two key functional groups: a γ-lactone and a δ-lactone ring. Within the broader family of podolactones, a critical determinant of activity is the nature of the conjugated system spanning rings B and C. researchgate.netacgpubs.orgnih.govresearchgate.netresearchgate.net

Podolactones are generally categorized into three main types based on this feature:

Type A: Possesses an [8(14), 9(11)-dienolide] system.

Type B: Characterized by a [7α,8α-epoxy-9(11)-enolide] moiety. researchgate.netacgpubs.orgnih.govresearchgate.netresearchgate.net

Type C: Contains a [7(8), 9(11)-dienolide] system. researchgate.netacgpubs.orgnih.govresearchgate.netresearchgate.net

This compound is a representative of the Type C class. The presence of the α,β-unsaturated lactone in this system is considered a key pharmacophore.

Further studies have revealed several structural elements that are critical for enhancing biological potency:

The Aglycone Form: The core structure, without any attached sugar molecules (aglycone), is essential for activity. The addition of a glucose unit (glycosylation) to the molecule, for instance, has been shown to render the compound inactive. nih.gov

Side Chain Oxygenation: A general trend observed among related compounds is that a lower degree of oxygenation in the side chain correlates with stronger biological activity. clockss.org This suggests that increased lipophilicity in this region of the molecule may enhance its ability to cross cell membranes and interact with intracellular targets.

| Structural Feature | Description | Impact on Potency | Reference |

|---|---|---|---|

| Core Skeleton | Fused 6/6/6/5 ABCD-ring system with γ- and δ-lactones. | Essential for basic activity. | researchgate.net |

| B/C-Ring System (Type C) | [7(8), 9(11)-dienolide] system found in this compound. | Considered a key pharmacophore for high potency. | researchgate.netacgpubs.orgnih.gov |

| Glycosylation | Presence of a sugar moiety. | Leads to inactivation of the compound. | nih.gov |

| A-Ring Hydroxylation | -OH groups on the A-ring. | Crucial for functionality. | acgpubs.org |

| Side Chain Oxygenation | Degree of oxygen-containing functional groups on the side chain. | Lower oxygenation generally leads to higher activity. | clockss.org |

Impact of Specific Substitutions and Stereochemistry on Pharmacological Profiles

The precise arrangement of atoms in space (stereochemistry) and the nature of chemical substituents at various positions on the this compound scaffold have a profound impact on its pharmacological profile. uou.ac.inmichberk.com

One of the most significant modifications is glycosylation . As noted, the addition of a sugar molecule, such as a β-glucopyranosyl unit, typically results in a complete loss of antiproliferative activity. nih.gov This is a recurring theme in SAR studies of related nagilactones, where glycosylation at the 16-OH position abolishes cytotoxicity. This finding underscores the importance of the aglycone structure for target interaction.

The stereochemistry of the molecule is also a critical factor. Even subtle changes in the spatial orientation of substituents can dramatically alter biological effects. For example, a related compound initially identified as 3-deoxy-2α-hydroxynagilactone E had its structure later revised to its 2β-epimer, highlighting how the orientation of a single hydroxyl group is a determining structural feature. nih.govresearchgate.net While specific SAR studies on this compound derivatives are limited, research on analogous norditerpenes demonstrates the principle. In the oidiolactone series, an α-methoxy (-OCH3) group at the C-13 position confers greater anti-parasitic activity than a hydroxyl group at the same position. biorxiv.org This indicates that both the nature of the substituent and its stereochemical orientation are pivotal.

| Position | Modification | Compound Class | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| General | Glycosylation (e.g., at 16-OH) | Podolactones/Nagilactones | Abolishes cytotoxic/antiproliferative activity. | nih.gov |

| C-2 | Epimeric change (α vs. β -OH) | Nagilactone E derivative | Significant for structural and biological identity. | nih.govresearchgate.net |

| C-13 | α-OCH3 vs. -OH | Oidiolactones | α-OCH3 group leads to higher anti-parasitic activity. | biorxiv.org |

Comparative SAR Analysis with Related Norditerpenoid Lactones (e.g., Nagilactones, Oidiolactones)

Comparing the SAR of this compound with structurally similar norditerpenoid lactones provides valuable insights into the functional significance of its unique structural motifs.

Comparison with Nagilactones: Nagilactones share the same core skeleton as podolactones and are often co-isolated from Podocarpus species. This compound, along with Nagilactone D and Nagilactone F, are considered among the most potent members of this superfamily in terms of plant growth inhibition, a property linked to their relatively low number of oxygen-containing functional groups in the side chain. clockss.org Nagilactone E, which also possesses potent antitumor properties, has been shown to suppress tumor growth in xenograft mouse models. mdpi.comnih.gov The high activity of both this compound and certain nagilactones highlights the efficacy of the shared norditerpenoid dilactone framework.

Comparison with Oidiolactones: Oidiolactones are fungal norditerpenes that offer a direct structural comparison for the B/C-ring system. A study comparing Oidiolactone A, which has a 7,8-double bond (analogous to Type C podolactones like this compound), with Oidiolactone B, which has a 7α,8α-epoxy group (analogous to Type B podolactones), revealed significant differences in activity. biorxiv.org

The presence of the 7,8-double bond in Oidiolactone A resulted in a twofold increase in the inhibition of the parasite Cryptosporidium parvum compared to the epoxidated Oidiolactone B. biorxiv.org However, this structural feature also led to an approximately 15-fold increase in cytotoxicity toward the host cells. biorxiv.org This suggests that the [7(8), 9(11)-dienolide] system, the defining feature of this compound, is a highly potent pharmacophore that significantly enhances biological activity, albeit potentially at the cost of increased general cytotoxicity.

| Compound | Key Structural Feature (B/C Ring) | Relative Biological Activity | Reference |

|---|---|---|---|

| This compound | [7(8), 9(11)-dienolide] (Type C) | High plant growth inhibition; potent biological activity. | clockss.org |

| Nagilactone D/F | Varies (Type A/C) | High plant growth inhibition, comparable to this compound. | clockss.org |

| Oidiolactone A | [7(8), 9(11)-dienolide] (Type C analogue) | More potent anti-parasitic than Oidiolactone B, but also more cytotoxic. | biorxiv.org |

| Oidiolactone B | [7α,8α-epoxy-9(11)-enolide] (Type B analogue) | Less potent anti-parasitic and less cytotoxic than Oidiolactone A. | biorxiv.org |

Emerging Research Avenues and Methodological Advancements in Podolactone E Studies

Development of Advanced In Vitro Models for Pharmacological Evaluation

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have spurred the development of complex in vitro models (CIVMs) that more accurately mimic human physiology. lek.cominsphero.com These models are becoming essential for a more precise pharmacological evaluation of natural compounds like Podolactone E.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, represent a significant leap forward. nih.govfrontiersin.org Unlike 2D cultures where cells grow in a flat monolayer, 3D models allow cells to grow in structures that resemble the architecture and microenvironment of actual tissues and organs. insphero.comresearchgate.net This spatial organization facilitates more realistic cell-to-cell and cell-to-matrix interactions, which are crucial for accurate drug response studies. nih.govresearchgate.net Spheroids, which are aggregates of cells, can model the nutrient and oxygen gradients found in tumors, making them valuable for assessing the efficacy of potential anti-cancer agents. nih.govfrontiersin.org

Organoids are even more complex, self-organizing 3D structures derived from stem cells that recapitulate the structure and function of specific organs, such as the liver, lung, or intestine. moleculardevices.comnih.gov Patient-derived organoids (PDOs), which can be grown from a patient's own tissue, offer a platform for personalized medicine, allowing researchers to test the efficacy of compounds on a patient-specific basis. moleculardevices.comstemcell.com For instance, gut-on-a-chip models, a type of microphysiological system (MPS), can be used to study a drug's absorption, while liver-on-a-chip models can assess metabolism and potential toxicity. emulatebio.commdpi.com

While specific studies applying these advanced models to this compound are not yet widespread, their potential is clear. The use of lung, liver, or colorectal cancer organoids could provide highly relevant data on the anti-tumor effects of this compound, moving beyond preliminary screenings to more predictive, human-relevant safety and efficacy assessments. moleculardevices.comresearchgate.net

Table 1: Comparison of In Vitro Models for Pharmacological Studies

| Model Type | Description | Advantages for this compound Research | Key Limitations |

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance, poor predictive value for in vivo responses. insphero.com |

| Spheroids | 3D aggregates of one or more cell types. | Mimics tumor microenvironment, nutrient/oxygen gradients, and cell-cell interactions. nih.govfrontiersin.org | Limited tissue-level complexity compared to organoids. |

| Organoids | Self-assembled 3D structures from stem cells that mimic organ-specific structure and function. moleculardevices.com | High physiological relevance, models human development and disease, suitable for personalized medicine. nih.govstemcell.com | Lack of vascularization and all brain cell types can limit some applications. frontiersin.org |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells to replicate organ functions. mdpi.com | Dynamic culture conditions (fluid flow, mechanical forces), can model tissue-tissue interactions. emulatebio.com | Can be complex to set up and operate. |

Integration of Omics Technologies in this compound Mechanistic Research

To fully understand the biological effects of this compound, researchers are moving beyond single-endpoint assays and integrating "omics" technologies. nih.gov This approach involves the large-scale study of entire sets of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to obtain a holistic view of a drug's mechanism of action. wikipedia.orgfrontlinegenomics.com

The integration of multi-omics allows for a comprehensive mapping of the cellular pathways affected by this compound. cd-genomics.com For example, mechanistic studies on barley have already shown that this compound inhibits the biosynthesis of chlorophyll (B73375) and δ-aminolevulinic acid, a key precursor in the chlorophyll synthesis pathway. nih.govsemanticscholar.org This finding was likely derived from metabolomic or transcriptomic analyses that identified disruptions in this specific metabolic pathway.

Further applications of omics technologies could reveal the full spectrum of this compound's activity:

Transcriptomics can identify which genes are turned on or off in response to the compound, revealing the signaling pathways it modulates. nih.gov

Proteomics can quantify changes in protein expression and post-translational modifications, identifying the specific protein targets or downstream effectors of this compound. frontlinegenomics.com

Metabolomics can provide a snapshot of the metabolic state of cells, highlighting which biochemical pathways are perturbed. cd-genomics.com

By combining these datasets, researchers can construct a detailed map of the compound's molecular interactions, from initial target binding to the ultimate physiological outcome. This integrated approach is critical for identifying predictive biomarkers of drug response and for uncovering novel therapeutic applications for this compound. nih.govnih.gov

Future Perspectives in Biosynthetic Pathway Engineering for Sustainable Production

Podolactones are natural products isolated from plant species of the genus Podocarpus and, in some cases, from filamentous fungi. researchgate.net Relying on extraction from natural sources can be unsustainable and yield low quantities of the desired compound. Biosynthetic pathway engineering offers a promising alternative for the sustainable and scalable production of this compound. intretech.commase.gov.itktu.edukth.se This field of synthetic biology focuses on harnessing and reconstructing the enzymatic pathways that produce natural compounds in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). dtu.dk

The biosynthesis of terpenoids like this compound involves a series of complex enzymatic reactions. The key enzymes likely involved in its production include:

Terpene Cyclases , which form the foundational carbon skeleton of the molecule.

Cytochrome P450 Monooxygenases (P450s) , which are crucial for performing the oxidative modifications (e.g., hydroxylations) that create the final, active structure. mdpi.com

Prenyltransferases , which catalyze the addition of isoprenoid groups. mdpi.com

The strategy for engineering a biosynthetic pathway involves identifying the specific genes that code for these enzymes in the native organism, and then transferring them into a microbial host. biorxiv.orgmdpi.com This process, known as heterologous expression, can turn microorganisms into cellular factories capable of producing this compound from simple feedstocks like glucose. dtu.dkmdpi.com Metabolic engineering techniques can further optimize production by redirecting the host's metabolism to increase the supply of necessary precursor molecules, such as isovaleryl-CoA or malonyl-CoA. mdpi.comresearchgate.net This approach not only ensures a sustainable supply of the compound for research and potential therapeutic use but also opens the door to creating novel derivatives by introducing enzymes with different functionalities. biorxiv.org

Computational and Artificial Intelligence-Driven Approaches for Drug Discovery and Optimization

Computational methods and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govfrontiersin.org These in-silico tools can predict molecular interactions, screen vast virtual libraries of compounds, and guide the design of molecules with enhanced properties, significantly reducing the time and cost of drug development. researchgate.net

A pertinent example is the computational study of Podolactone B, a closely related compound. Researchers used molecular docking and molecular dynamics simulations to investigate its potential as an inhibitor of human acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. dergipark.org.trresearchgate.net The simulations predicted a strong binding affinity of Podolactone B to the active site of AChE, suggesting it could be a promising lead compound for developing new treatments for neurological disorders. dergipark.org.tr

These computational approaches are directly applicable to the study of this compound:

Molecular Docking can be used to screen this compound against various protein targets, helping to identify its mechanism of action or discover new therapeutic uses. frontiersin.org

Virtual Screening allows for the rapid testing of millions of virtual compounds to find others that might bind to the same target as this compound, potentially with higher affinity or better selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how different chemical features of the podolactone scaffold contribute to its biological activity. nih.gov

Artificial Intelligence (AI) and Machine Learning can analyze complex datasets to identify subtle patterns, predict compound properties, and autonomously suggest modifications to the this compound structure to optimize its efficacy and reduce potential toxicity. insightglobal.comubiminds.comevolv.airesearchgate.net AI-driven optimization can accelerate the design-build-test-learn cycle, leading to the rapid development of superior derivative compounds.

Q & A

Q. What are the standard protocols for isolating and structurally characterizing Podolactone E from natural sources?

this compound is typically isolated via bioactivity-guided fractionation. For example, ethyl acetate-soluble extracts of Podocarpus neriifolius roots (showing cytotoxicity against HT-29 colon cancer cells, IC50 = 4.3 µg/mL) are fractionated using column chromatography. Structural elucidation involves high-resolution mass spectrometry (HRESIMS) to confirm molecular formulas (e.g., C19H24O6 for this compound derivatives) and NMR spectroscopy (1D and 2D) to assign planar structures. Critical analysis of coupling constants (e.g., H-2 splitting patterns in <sup>1</sup>H NMR) resolves stereochemical ambiguities, as seen in the reclassification of 3-deoxy-2β-hydroxynagilactone E .

Q. What bioactivities are associated with this compound, and how are they validated experimentally?

this compound exhibits phytotoxic and cytotoxic properties. In Hordeum vulgare (barley), it inhibits δ-aminolevulinic acid (ALA) and chlorophyll biosynthesis, validated via spectrophotometric assays measuring chlorophyll content and ALA synthesis rates. Cytotoxicity is assessed using cell viability assays (e.g., MTT) against cancer lines like HT-29 (IC50 values reported). Researchers must validate these activities across multiple biological replicates and cell models to account for variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural or bioactivity data for this compound derivatives?

Discrepancies often arise from stereochemical misassignments or bioassay variability. For example, early NMR data for 3-deoxynagilactone E initially suggested a 2α-hydroxy configuration, but revised coupling constants (J = 12.9, 9.1, 7.2, 5.1 Hz for H-2) and X-ray crystallography later confirmed a 2β configuration. To resolve such issues:

- Compare spectral data with authentic standards or published X-ray structures.

- Re-run bioassays under controlled conditions (e.g., fixed pH, temperature) to minimize environmental interference .

Q. What experimental designs are optimal for probing the structure-activity relationships (SAR) of this compound analogs?

SAR studies require systematic modifications to the podolactone core. For example:

- Glycosylation effects : Synthesize C-2 glucosides (as in Compound 2 from P. neriifolius) and compare cytotoxicity/phytotoxicity with aglycone analogs.

- Ring modifications : Introduce epoxide groups or methylate hydroxyls to assess impacts on bioactivity.

Assays should include dose-response curves, negative controls (e.g., inactive diterpenes), and mechanistic endpoints (e.g., microtubule disruption in root tips) .

Q. How can researchers design mechanistic studies to elucidate this compound’s inhibition of chlorophyll biosynthesis?

Mechanistic hypotheses can be tested via:

- Transcriptomic analysis : Identify downregulated genes in ALA/chlorophyll pathways using RNA-seq.

- Enzyme inhibition assays : Measure activity of ALA dehydratase or protochlorophyllide oxidoreductase in vitro.

- Isotopic tracing : Use <sup>14</sup>C-labeled ALA to track metabolic disruption in treated plants .

Q. What strategies ensure data reproducibility in interdisciplinary studies involving this compound?

- Standardized protocols : Document extraction solvents (e.g., ethyl acetate vs. methanol), chromatography gradients, and assay conditions.

- Analytical rigor : Use HPLC-DAD or LC-MS to confirm compound purity (>95%) before bioassays.

- Statistical validation : Apply ANOVA or mixed-effects models to account for biological and technical variability .

Methodological Considerations

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?

Q. What analytical techniques are critical for distinguishing this compound from structurally similar diterpenes?

- HRESIMS : Differentiate isomers via exact mass (e.g., C19H24O6 vs. C20H26O6).

- NOESY/ROESY NMR : Resolve spatial proximities of hydroxyl/ester groups.

- X-ray crystallography : Resolve absolute configurations unambiguously .

Data Presentation and Validation

Q. How should raw and processed data be presented to support claims about this compound’s bioactivity?

What frameworks ensure rigorous formulation of research questions about this compound?

Apply the PICO framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.